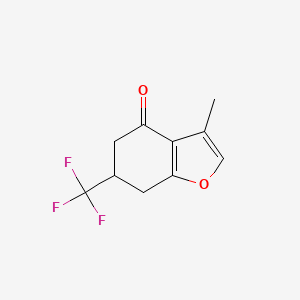

3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

CAS No.:

Cat. No.: VC15859574

Molecular Formula: C10H9F3O2

Molecular Weight: 218.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F3O2 |

|---|---|

| Molecular Weight | 218.17 g/mol |

| IUPAC Name | 3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |

| Standard InChI | InChI=1S/C10H9F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6H,2-3H2,1H3 |

| Standard InChI Key | WNNCRHBQRFHBBS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC2=C1C(=O)CC(C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a dihydrobenzofuran system, where the benzene ring is fused to a tetrahydrofuran moiety. A ketone group at the 4-position and a trifluoromethyl (-CF) substituent at the 6-position introduce electronic and steric effects critical for its reactivity . The methyl group at the 3-position further modulates steric hindrance, influencing conformational stability.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |

| SMILES | CC1=COC2=C1C(=O)CC(C2)C(F)(F)F |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| InChI Key | WNNCRHBQRFHBBS-UHFFFAOYSA-N |

The SMILES string illustrates the bicyclic framework, with the ketone oxygen double-bonded to carbon 4 and the trifluoromethyl group attached to carbon 6 .

Synthesis and Manufacturing

Synthetic Pathways

Commercial suppliers like Ambeed list this compound under catalog number A539752, indicating availability for research use . Though detailed synthetic routes are proprietary, analogous benzofuran derivatives are typically synthesized via:

-

Friedel-Crafts Acylation: Introducing the ketone group via electrophilic aromatic substitution.

-

Cyclization Reactions: Using acid catalysts to form the tetrahydrofuran ring.

-

Trifluoromethylation: Employing reagents like TMSCF or Umemoto’s reagent to install the -CF group .

The lack of public-domain procedural details underscores the compound’s status as a specialty chemical, likely produced in small batches for targeted applications.

Purification and Quality Control

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for ensuring purity. Suppliers emphasize batch-specific certificates of analysis (COA), though none are disclosed in the reviewed materials .

Applications in Research and Industry

Pharmaceutical Development

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for drug discovery. Potential applications include:

-

Antiviral Agents: Structural analogs of benzofuranones inhibit viral proteases .

-

Antibiotics: The ketone moiety may chelate metal ions essential for bacterial enzymes .

Material Science

Fluorinated compounds often exhibit unique dielectric properties. While direct evidence is lacking, the -CF group’s electronegativity suggests utility in liquid crystals or polymer additives.

| Hazard Category | Precautionary Measure |

|---|---|

| Skin Contact | Wash with soap and water |

| Inhalation | Move to fresh air |

| Environmental Release | Prevent spillage |

Future Research Directions

Pharmacokinetic Studies

In vivo absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized. Radiolabeled variants ( or ) could elucidate biodistribution patterns.

Catalytic Applications

The electron-withdrawing -CF group may activate the ketone for asymmetric hydrogenation, a reaction pivotal in chiral synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume